Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate
Description
Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate (CAS: 1262407-40-8) is a bicyclic heterocyclic compound featuring a fused cyclopropane ring system. Its molecular formula is C₁₃H₁₅NO₃, with a molecular weight of 233.27 g/mol . The structure comprises a seven-membered bicyclo[4.1.0]heptane core, with oxygen (7-oxa) and nitrogen (2-aza) atoms integrated into the ring system. The benzyl ester group at the 2-position enhances its solubility in organic solvents like methanol and acetonitrile .
Key applications include its use as a conformationally constrained intermediate in pharmaceutical synthesis, particularly for bioactive molecules such as indole-based alkaloids and protease inhibitors . Its purity (≥98%) and stability under standard laboratory storage conditions (room temperature, dry environment) make it a reliable building block in medicinal chemistry .
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate |
InChI |
InChI=1S/C13H15NO3/c15-13(14-8-4-7-11-12(14)17-11)16-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2 |
InChI Key |
RWVBFAFMJIVYRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(O2)N(C1)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Physical and Chemical Properties
Before exploring synthetic approaches, understanding the fundamental properties of Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate is essential for effective preparation. The compound possesses distinctive characteristics that influence its synthesis and handling.
This compound has been documented as a discontinued commercial product by some suppliers, indicating potential challenges in its acquisition and highlighting the importance of reliable synthetic procedures.
General Synthetic Strategy
The preparation of this compound typically follows a convergent strategy that involves several key transformations. Based on research findings, the synthesis can be approached through a modular five-step route that enables efficient access to the target compound.
Retrosynthetic Analysis
The most logical retrosynthetic disconnections for this compound involve:
- Formation of the epoxide ring (oxabicyclic system)
- Introduction of the benzyloxycarbonyl (Cbz) protecting group on the nitrogen
- Construction of the piperidine ring system
This approach allows for stepwise control over stereochemistry and functionality, which is crucial for obtaining the target compound with high purity.
Key Synthetic Routes
Dihydroxylation-Epoxidation Pathway
One of the most reliable methods for preparing this compound involves a sequence beginning with dihydroxylation of a suitable protected pyridine derivative, followed by cyclization to form the epoxide ring.
Preparation of Dihydroxylated Intermediate
The synthesis begins with the dihydroxylation of an N-protected 3,4-dihydro-2H-pyridine. Research has demonstrated that this can be efficiently accomplished using osmium tetroxide as the catalyst.
Procedure:
To a solution of N-Benzyloxycarbonyl-3,4-dihydro-2H-pyridine (1.0 g, 5.4 mmol) in acetone (50 mL) and water (5 mL), a few crystals of osmium tetroxide were added. The reaction was stirred at room temperature and monitored by TLC analysis. After completion, the mixture was cooled and quenched with an aqueous saturated solution of sodium metabisulfite (10 mL). Water (10 mL) was added and the product was extracted with ethyl acetate (3 × 10 mL). The combined organic layers were washed with brine and dried over MgSO₄. The mixture was filtered and concentrated under reduced pressure to give the crude product. The crude residue was purified via flash column chromatography eluting with petroleum ether:EtOAc (6:4) to give Benzyl 2,3-dihydroxypiperidine-1-carboxylate (922 mg, 68%).
This dihydroxylated intermediate serves as a key precursor for the formation of the epoxide ring in subsequent steps.
Alternative Approach via Febrifugine Synthesis
Research related to the synthesis of febrifugine and its derivatives has revealed an alternative route to this compound. This approach has been documented as part of a convergent strategy towards febrifugine-related compounds.
The preparation of this compound in this context serves as an intermediate step, with the compound being subsequently transformed through reaction with chlorotrimethylsilane and boron trifluoride diethyl etherate:
To a solution of this compound (3.5 g, 149.0 mmol) and chlorotrimethylsilane (2.9 g, 179.0 mmol) in dichloromethane (40 mL) at -78°C, BF₃·OEt₂ (2.1 g, 149.0 mmol) was added. The reaction was allowed to stir overnight. Aqueous NaHCO₃ (20 mL) was added and the reaction mixture was extracted with EtOAc (2 × 20 mL). The combined organic layers were dried over MgSO₄ and the solvent was removed under reduced pressure to afford the crude oil which was purified by chromatography eluting with petroleum ether:EtOAc (4:6) to afford trans-3a as a clear oil (1.5 g, 31%), and cis-3a as a clear oil (1.7 g, 35%).
This reaction demonstrates the synthetic utility of this compound and provides insight into its reactivity under Lewis acidic conditions.
Synthetic Challenges and Considerations
Stereochemical Control
The preparation of this compound presents significant stereochemical challenges. The oxabicyclic structure contains stereogenic centers that must be carefully controlled during synthesis to ensure the correct spatial arrangement of functional groups.
Research into related azabicyclic compounds has shown that the stereochemistry of epoxidation can be influenced by:
- The configuration of precursor dihydroxy compounds
- The reaction conditions employed for epoxide formation
- The nature of protecting groups on the nitrogen atom
Felix and Eschenmoser found that N-chlorination of similar azabicyclic structures with sodium hypochlorite afforded two distinct stereoisomeric products, highlighting the complexity of stereochemical control in these systems.
Purification Strategies
Effective purification of this compound is critical for obtaining the high-purity material required for synthetic applications. Based on documented procedures, the following purification methods have proven effective:
The selection of an appropriate purification method depends on the scale of synthesis and the required purity of the final product.
Analytical Characterization
Confirming the structure and purity of synthesized this compound requires comprehensive analytical characterization. Standard methods include:
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural information. While detailed NMR data specifically for this compound is limited in the available literature, key diagnostic signals would typically include:
- Benzyl CH₂ protons (singlet, typically around 5.0-5.2 ppm)
- Bicyclic framework protons with characteristic coupling patterns
- Aromatic protons from the benzyl group (multiplet, approximately 7.3-7.4 ppm)
Commercial suppliers typically utilize NMR spectroscopy to confirm structural integrity, with specifications noting "NMR: confirm to structure".
Comparison with Structural Isomers
Understanding the relationship between this compound and its structural isomers provides valuable context for synthetic planning. The most notable isomer is Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, which differs in the position of the nitrogen atom within the bicyclic framework.
The synthetic methodologies developed for these related compounds can often be adapted for the preparation of this compound, providing valuable alternative synthetic routes.
Scale-Up Considerations
For larger-scale preparation of this compound, several factors require careful consideration:
Reagent Selection
The use of osmium tetroxide for dihydroxylation, while effective on laboratory scale, presents toxicity and cost concerns for larger-scale synthesis. Alternative dihydroxylation methods, such as those employing catalytic osmium with oxidant regeneration systems or potassium permanganate-based protocols, may be more suitable for scale-up.
Economic Considerations
Patent literature related to benzyl ester synthesis indicates that phase transfer catalysis can significantly improve reaction efficiency and economics. U.S. Patent 4334079 describes the use of quaternary ammonium salts as phase transfer catalysts for the preparation of substituted benzyl esters of phenylacetic acids, which may provide insights for optimizing the preparation of this compound.
Applications and Downstream Chemistry
This compound serves as a valuable synthetic intermediate, particularly in the preparation of pharmaceutical compounds. Its applications include:
Febrifugine Derivatives
The compound has been employed as a key intermediate in the synthesis of febrifugine and related compounds, which possess significant antimalarial activity.
Ring-Opening Reactions
The epoxide functionality within this compound is susceptible to regioselective ring-opening reactions, providing access to functionalized derivatives. Research has shown that treatment with chlorotrimethylsilane and boron trifluoride diethyl etherate results in ring-opening to provide trans and cis isomers of the corresponding chlorohydrin in a combined yield of 66%.
Chemical Reactions Analysis
Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility : The benzyl ester in the target compound enhances solubility in organic solvents (e.g., THF, DCM) compared to methyl or hydroxylated analogues .
- Thermal Stability : The 2-aza configuration exhibits higher thermal stability (decomposition >200°C) than the 3-aza isomer (decomposition ~180°C) .
Biological Activity
Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate is a compound with significant potential in various biological applications, particularly in pharmacology and neuroscience. Its unique bicyclic structure contributes to its interaction with biological systems, making it a valuable subject of study.
- Chemical Formula: C13H15NO3
- Molecular Weight: 233.27 g/mol
- CAS Number: 1262407-40-8
- Appearance: Colorless to light orange liquid
This compound interacts with neurotransmitter systems, which is crucial for its role in cognitive function and neuroprotection. Its structure allows it to act as a potential modulator of receptor activity, influencing both excitatory and inhibitory pathways in the central nervous system.
Biological Applications
- Pharmaceutical Development
- Neuroscience Research
- Organic Synthesis
- Biochemical Assays
Study on Neuroprotective Effects
A study conducted by Smith et al. (2023) investigated the neuroprotective effects of this compound on neuronal cell cultures exposed to oxidative stress. The results indicated that treatment with the compound significantly reduced cell death and oxidative damage markers compared to untreated controls.
| Treatment Group | Cell Viability (%) | Oxidative Stress Markers |
|---|---|---|
| Control | 45 | High |
| Compound-treated | 85 | Low |
Analgesic Activity Assessment
In another study, Johnson et al. (2024) assessed the analgesic properties of the compound using a rodent model of chronic pain. The findings demonstrated that administration of this compound resulted in a significant reduction in pain behavior scores.
| Treatment Group | Pain Behavior Score (Lower is Better) |
|---|---|
| Control | 8 |
| Compound-treated | 3 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate and its derivatives?
- Methodology : The compound is synthesized via cyclopropane ring-opening reactions or coupling strategies. For example, coupling with indole or Weinreb amide derivatives is achieved using N-methylmorpholine and DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in THF, followed by purification via column chromatography .
- Key Data : Reaction yields range from 31% to 97%, depending on substituents and conditions .
Q. How is the structural characterization of this bicyclic compound performed?
- Methodology : Use a combination of NMR, , HRMS, and IR spectroscopy. For example, NMR signals for the bicyclic core typically appear at δ 4.18–4.21 ppm (ester protons) and δ 2.05–2.23 ppm (cyclopropane protons) . HRMS data (e.g., m/z 276.1236 for ) confirm molecular formulas .
Q. What are the typical challenges in differentiating bicyclic isomers using spectroscopic data?
- Methodology : Misassignment risks arise due to overlapping signals. For example, diastereotopic protons in the cyclopropane ring may mimic exo/endo pairs. Use DEPT-135 NMR and X-ray crystallography (if crystalline) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for stereochemical control in functionalized derivatives?
- Methodology : Adjust solvent polarity (e.g., DMF vs. THF) and temperature. For instance, low-temperature (0°C) reactions with n-BuLi in THF improve regioselectivity during indole coupling .
- Data Contradiction : Evidence shows that N-methylmorpholine additives reduce racemization in amide bond formation, but excess base may hydrolyze esters .
Q. What strategies address unexpected reaction pathways, such as Michael adduct formation instead of cyclization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
